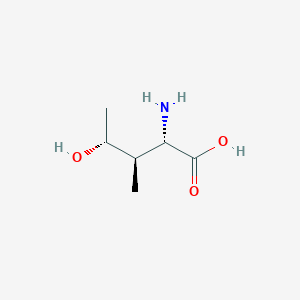
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is structurally related to other amino acids and plays a significant role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound.
化学反应分析
Types of Reactions
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce various amine derivatives.
科学研究应用
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes, participating in various biochemical reactions. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.
相似化合物的比较
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging.
2-amino-4,6-dichloropyrimidine-5-carbaldehyde: A compound used in the synthesis of pyrimidine-based drugs.
Uniqueness
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
生物活性
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid, commonly known as 4-hydroxyisoleucine , is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and insulin secretion. This compound is primarily derived from fenugreek seeds and has been researched for its insulinotropic properties, making it a candidate for diabetes management.
- Molecular Formula : C6H13NO3
- Molecular Weight : 145.17 g/mol
- Structure : The compound features a hydroxyl group at the fourth carbon, which is crucial for its biological activity.
Insulinotropic Effects
Research indicates that this compound enhances insulin secretion from pancreatic beta cells. This effect is particularly significant in the context of glucose metabolism:
- Mechanism of Action : The compound appears to stimulate insulin release through a glucose-dependent mechanism. It enhances the sensitivity of beta cells to glucose, thereby promoting insulin secretion when blood glucose levels rise .
- Case Studies : In studies involving diabetic models, administration of 4-hydroxyisoleucine resulted in improved glycemic control and increased insulin levels. For instance, one study demonstrated that doses as low as 1 µM could significantly enhance insulin secretion in vitro .
Metabolic Effects
Beyond its insulinotropic properties, this compound influences various metabolic pathways:
- Lipid Metabolism : Preliminary studies suggest that this amino acid may play a role in lipid metabolism by modulating fatty acid oxidation and synthesis. This could have implications for managing obesity and metabolic syndrome .
- Protein Synthesis : As an amino acid derivative, it may also contribute to protein synthesis processes within muscle tissues, potentially aiding in muscle recovery and growth after exercise .
Research Findings
A comprehensive review of literature provides insights into the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Ribes et al. (2010) | Demonstrated that 4-hydroxyisoleucine significantly stimulates insulin secretion in a dose-dependent manner. |
| Rolland-Fulcrand et al. (2004) | Highlighted the compound's potential as an insulinotropic agent isolated from fenugreek seeds. |
| Recent Clinical Trials | Ongoing trials are assessing the efficacy of 4-hydroxyisoleucine in diabetic patients to evaluate its role in glycemic control and overall metabolic health. |
属性
CAS 编号 |
21704-86-9 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5-/m0/s1 |
InChI 键 |
OSCCDBFHNMXNME-LMVFSUKVSA-N |
手性 SMILES |
C[C@@H]([C@@H](C)O)[C@@H](C(=O)O)N |
规范 SMILES |
CC(C(C)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















